

Application Notes and Protocols: Preparation of Cyclic Oxonium Ylides with $\text{Rh}_2(\text{TPA})_4$

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Compound of Interest

Compound Name: *Rhodium(II) triphenylacetate dimer*

Cat. No.: *B15549764*

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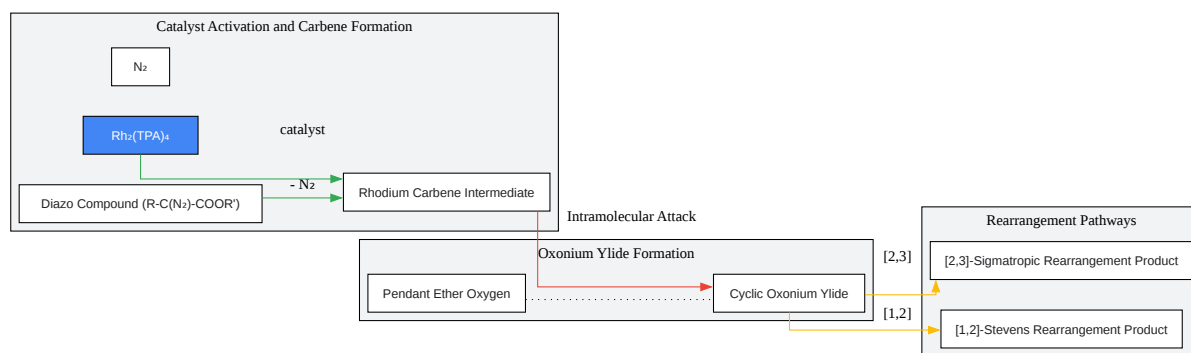
For Researchers, Scientists, and Drug Development Professionals

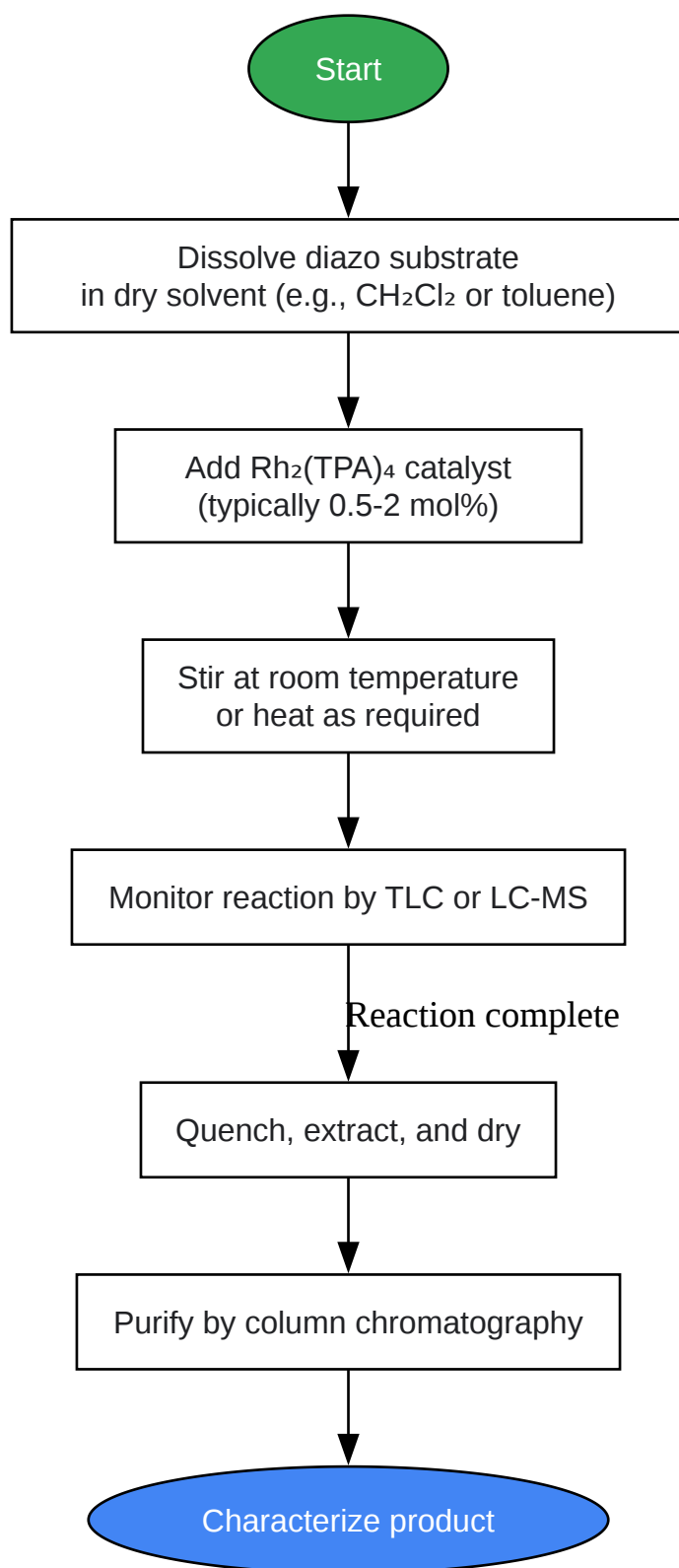
Introduction

The formation of cyclic oxonium ylides through the intramolecular reaction of metal carbenes with ether functionalities is a powerful transformation in organic synthesis. These reactive intermediates can undergo subsequent rearrangements, such as the [1][2]-sigmatropic and [1][3]-Stevens rearrangements, to generate complex cyclic ether frameworks. Dirhodium(II) catalysts are particularly effective in promoting the initial carbene generation from diazo compounds. Among these, dirhodium(II) tetrakis(triphenylacetate), $\text{Rh}_2(\text{TPA})_4$, has emerged as a useful catalyst for these transformations. This document provides detailed application notes and experimental protocols for the preparation of cyclic oxonium ylides utilizing $\text{Rh}_2(\text{TPA})_4$.

Reaction Mechanism and Workflow

The overall transformation begins with the decomposition of a diazo compound, such as a diazoacetoacetate, catalyzed by $\text{Rh}_2(\text{TPA})_4$. This step releases dinitrogen gas and generates a rhodium-carbene intermediate. The electrophilic carbene is then trapped intramolecularly by a pendant ether oxygen atom, leading to the formation of a cyclic oxonium ylide. This ylide is a key intermediate that can then proceed through various rearrangement pathways to yield the final product.





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References

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